[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 108887 involves several key steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) groups, followed by a series of reactions to form the desired triene structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of NSC 108887 follows similar synthetic routes but on a larger scale. The process involves the use of advanced reaction equipment and stringent quality control measures to ensure consistency and high purity of the final product. The production facilities are equipped with automated systems to monitor and control the reaction parameters, ensuring efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
NSC 108887 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of NSC 108887, while substitution reactions can produce derivatives with various functional groups .
Scientific Research Applications
NSC 108887 has a wide range of scientific research applications, including:
Biology: NSC 108887 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential use in treating conditions related to vitamin D deficiency, such as osteoporosis and certain types of cancer.
Mechanism of Action
The mechanism of action of NSC 108887 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to vitamin D receptors, modulating gene expression, and influencing various cellular processes. This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, making it a valuable tool in studying these processes .
Comparison with Similar Compounds
NSC 108887 can be compared with other vitamin D3 derivatives, such as calcitriol and alfacalcidol. While these compounds share similar structures and biological activities, NSC 108887 is unique due to its specific modifications, such as the presence of TBS groups.
List of Similar Compounds
- Calcitriol
- Alfacalcidol
- 1α,25-Dihydroxyvitamin D3
- 1α-Hydroxyvitamin D3
Properties
CAS No. |
17682-96-1 |
---|---|
Molecular Formula |
C27H31N3O6 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[N-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]-3-methylanilino]ethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O6/c1-20-5-4-6-23(19-20)30(15-17-35-26(31)28-21-7-11-24(33-2)12-8-21)16-18-36-27(32)29-22-9-13-25(34-3)14-10-22/h4-14,19H,15-18H2,1-3H3,(H,28,31)(H,29,32) |
InChI Key |
DKQCIIPRUREPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)OC)CCOC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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